Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate
CAS No.:
Cat. No.: VC15847358
Molecular Formula: C15H16BrNO2S
Molecular Weight: 354.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16BrNO2S |
|---|---|
| Molecular Weight | 354.3 g/mol |
| IUPAC Name | ethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-9(2)12-7-11(16)5-10(3)15(12)17-13/h5-7H,4,8H2,1-3H3 |
| Standard InChI Key | HESKRKKIQMVHDP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate is a thioester derivative of quinoline, a heterocyclic aromatic compound. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrNO₂S |
| Molecular Weight | 354.3 g/mol |
| IUPAC Name | ethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate |
| Canonical SMILES | CCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C |
| CAS Number | 1429901-03-0 |
The quinoline core features a bromine atom at position 6 and methyl groups at positions 4 and 8, which influence steric and electronic properties. The thioester group (-S-CO-O-) at position 2 enhances reactivity, enabling interactions with biological targets such as enzymes and receptors .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide critical insights into the compound’s structure:
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¹H NMR: Peaks at δ 2.74–2.77 ppm correspond to methyl groups on the quinoline ring, while δ 3.57–3.58 ppm represents the methylene group of the thioester .
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¹³C NMR: Carbon signals for the quinoline ring appear between 120–150 ppm, with the thioester carbonyl at ~170 ppm.
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Mass Spectrometry: A molecular ion peak at m/z 354.3 confirms the molecular weight, with fragments at m/z 277 (loss of -SCH₂COOEt) and m/z 199 (quinoline core) .
Synthesis and Optimization
Reaction Pathways
The synthesis of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate involves multi-step procedures:
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Quinoline Core Formation:
Starting from 4-bromoaniline, cyclization with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) yields 6-bromoquinolin-4-ol . Subsequent iodination or chlorination introduces halogens at position 4, though bromine is retained at position 6 for this compound. -
Thioester Incorporation:
The thioester group is introduced via nucleophilic substitution. Ethyl 2-mercaptoacetate reacts with 6-bromo-4,8-dimethylquinolin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF), forming the sulfur-carbon bond. -
Purification:
Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in >85% purity .
Key Reaction Parameters
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Temperature: Cyclization requires heating to 210–250°C in high-boiling solvents like diphenyl ether .
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Catalysts: Copper cyanide (CuCN) facilitates halogen exchange in intermediate steps .
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Solvents: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for nucleophilic substitutions.
Biological Applications and Mechanisms
Apoptosis Sensitization
Combination studies with cisplatin show synergistic effects, lowering cisplatin’s IC₅₀ by 4.2-fold in Bcl-2-overexpressing cells . This highlights its potential as an adjuvant therapy.
Future Research Directions
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Derivative Synthesis:
Modifying the quinoline’s 6-bromo or 4,8-dimethyl groups could enhance binding to Bcl-2 family proteins. For example, replacing bromine with cyano (-CN) may improve solubility . -
In Vivo Studies:
Pharmacokinetic profiling in rodent models is needed to assess bioavailability and organ-specific toxicity. -
Target Identification: Proteomic studies could identify off-target interactions, ensuring therapeutic specificity.
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